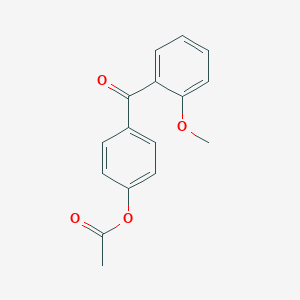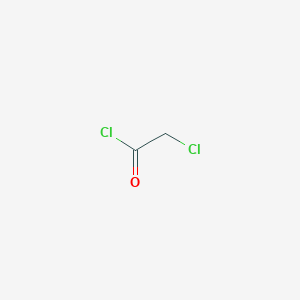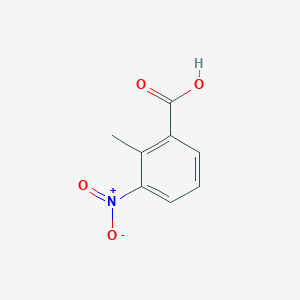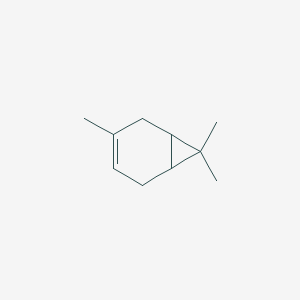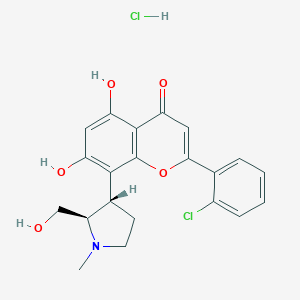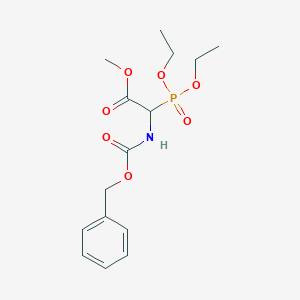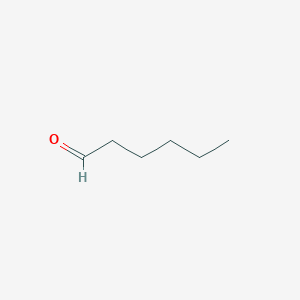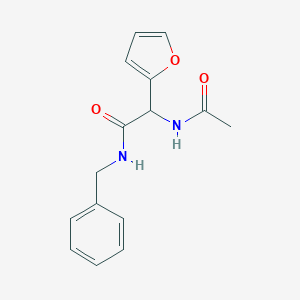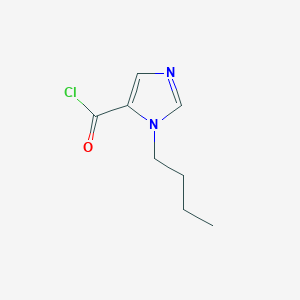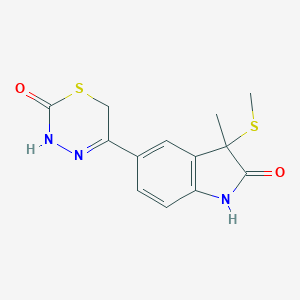
5-(3-Methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one, commonly known as MTIDT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTIDT is a synthetic compound that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been widely studied.
作用機序
The mechanism of action of MTIDT is not fully understood. However, studies have suggested that MTIDT exerts its anticancer and antimicrobial effects by inducing oxidative stress and DNA damage in cancer cells and microorganisms. MTIDT has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases, which play crucial roles in cancer cell proliferation and survival.
生化学的および生理学的効果
MTIDT has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTIDT induces the production of reactive oxygen species (ROS), which play a crucial role in oxidative stress and DNA damage. MTIDT has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases, which play crucial roles in cancer cell proliferation and survival.
実験室実験の利点と制限
MTIDT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MTIDT has also been shown to have potent anticancer and antimicrobial properties, making it a valuable tool for studying cancer and infectious diseases. However, the limitations of MTIDT include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of MTIDT. One direction is to investigate the safety and efficacy of MTIDT in vivo. Animal studies are needed to determine the potential toxicity and therapeutic efficacy of MTIDT. Another direction is to investigate the potential use of MTIDT in combination with other anticancer and antimicrobial agents. Combination therapy has been shown to be more effective than monotherapy in treating cancer and infectious diseases. Finally, further studies are needed to elucidate the mechanism of action of MTIDT and to identify its molecular targets.
合成法
MTIDT is a synthetic compound that has been synthesized using a specific method. The synthesis of MTIDT involves the reaction of 5-bromo-3-methyl-1H-indole-2-carboxylic acid with thiosemicarbazide in the presence of triethylamine and acetic anhydride. The reaction produces 5-(3-methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one, which is then purified using column chromatography. The purity of the synthesized compound is confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
MTIDT has potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties. In vitro studies have shown that MTIDT inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MTIDT has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in preventing the growth and spread of cancer.
MTIDT has also been studied for its antimicrobial properties. In vitro studies have shown that MTIDT has potent antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. MTIDT has also been shown to inhibit the biofilm formation of these microorganisms, which is a crucial step in their pathogenesis.
特性
CAS番号 |
122280-58-4 |
|---|---|
製品名 |
5-(3-Methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
分子式 |
C13H13N3O2S2 |
分子量 |
307.4 g/mol |
IUPAC名 |
5-(3-methyl-3-methylsulfanyl-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C13H13N3O2S2/c1-13(19-2)8-5-7(3-4-9(8)14-11(13)17)10-6-20-12(18)16-15-10/h3-5H,6H2,1-2H3,(H,14,17)(H,16,18) |
InChIキー |
YRXBCMWOEVAJBM-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=CC(=C2)C3=NNC(=O)SC3)NC1=O)SC |
正規SMILES |
CC1(C2=C(C=CC(=C2)C3=NNC(=O)SC3)NC1=O)SC |
同義語 |
5-(3,6-dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-1,3-dihydro-3- methyl-3-methylthio-2H-indol-2-one 5-DOTMM-indol-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



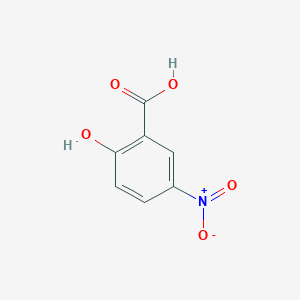
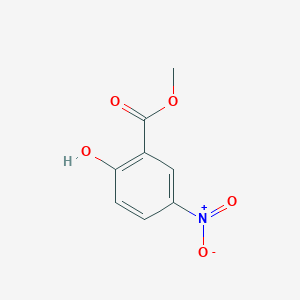
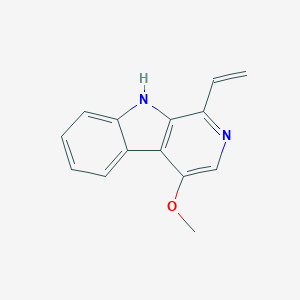
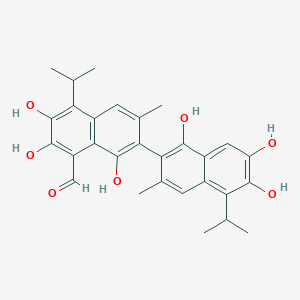
![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
